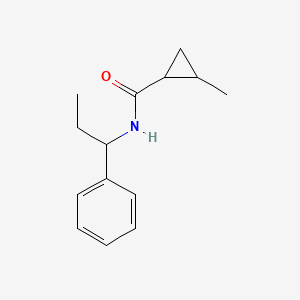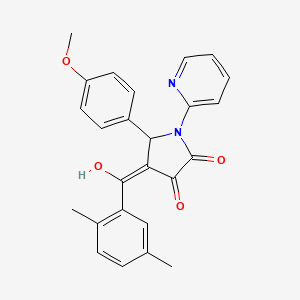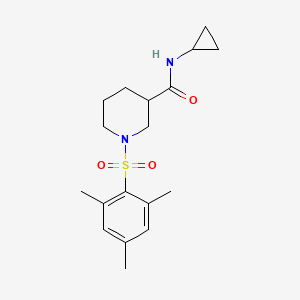![molecular formula C14H11F2NO2S B5362258 1-[(3,4-difluorophenyl)sulfonyl]indoline](/img/structure/B5362258.png)
1-[(3,4-difluorophenyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-difluorophenyl)sulfonyl]indoline, also known as DAS-Indoline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to cancer, inflammation, and oxidative stress.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves the inhibition of various signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In addition, this compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Furthermore, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(3,4-difluorophenyl)sulfonyl]indoline in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3,4-difluorophenyl)sulfonyl]indoline. One of the directions is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways. Finally, the development of this compound derivatives with improved solubility and potency can lead to the development of novel therapeutic agents.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]indoline involves the reaction between 3,4-difluoroaniline and indoline-2,3-dione in the presence of a strong acid catalyst. The resulting product is purified using column chromatography to obtain a pure compound with a high yield. This method has been optimized to achieve better results and has been used in various studies.
Aplicaciones Científicas De Investigación
1-[(3,4-difluorophenyl)sulfonyl]indoline has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its anti-inflammatory and antioxidant properties. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to scavenge free radicals, thereby reducing oxidative stress.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRGGCDNPAVSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
![N~2~-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5362250.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)



![5-(2,6-dimethylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362276.png)